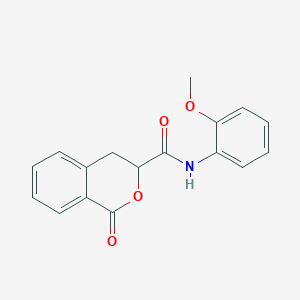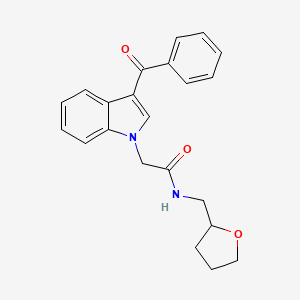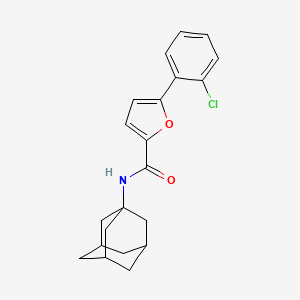![molecular formula C15H17N3O2S B4105033 N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4105033.png)
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
Descripción general
Descripción
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide, also known as TFB-TEDA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide is not fully understood. However, studies have shown that it exhibits its biological activities by interacting with specific enzymes and receptors in the body. For example, N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has also been found to interact with the GABA-A receptor, a receptor that is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to exhibit antifungal and antiviral activities by disrupting the membrane integrity of fungal and viral cells. In vivo studies have shown that N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide enhances cognitive function and memory retention in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to enhance the growth and yield of crops by promoting root growth and nutrient uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and purify, making it a suitable candidate for further research. However, one of the limitations of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide is its limited solubility in water, which may hinder its potential applications in some fields.
Direcciones Futuras
There are several future directions for the research and development of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the further investigation of its mechanism of action to better understand its biological activities. Additionally, the development of novel derivatives of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide may lead to the discovery of compounds with enhanced biological activities and potential applications. Finally, the potential applications of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide in the treatment of other diseases and in the development of functional materials should be further explored.
Aplicaciones Científicas De Investigación
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been extensively studied for its potential applications in various fields. In medicine, N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been shown to exhibit anticancer, antifungal, and antiviral activities. It has also been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been used as a plant growth regulator, enhancing the growth and yield of crops. In materials science, N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been used as a building block for the synthesis of functional materials such as metal-organic frameworks.
Propiedades
IUPAC Name |
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-14(12-7-4-10-20-12)16-15-18-17-13(21-15)9-8-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZYMULMCSPGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4104953.png)
![6-amino-4-(3-nitrophenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4104954.png)

![1-(2-fluorophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4104965.png)
![6-amino-4-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4104969.png)

![5-(1,3-benzodioxol-5-ylacetyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4104977.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide](/img/structure/B4104978.png)
![1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4104984.png)
![3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B4104989.png)


![4-{[(3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4105030.png)
![1-(1-adamantylacetyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4105050.png)